molecular formula C6H10N2O B13133840 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one

2-Methyl-2,6-diazaspiro[3.3]heptan-1-one

Cat. No.: B13133840
M. Wt: 126.16 g/mol
InChI Key: CEONBAVRISLWCO-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[3.3]heptan-1-one is a synthetically valuable spirocyclic compound that serves as a key intermediate and privileged scaffold in organic and medicinal chemistry. This structure is part of the 2,6-diazaspiro[3.3]heptane family, which is recognized as a saturated, polarity-enhancing bioisostere for common amine motifs. Its rigid, three-dimensional geometry and two bridgehead nitrogen atoms make it a powerful building block for constructing novel molecules, particularly in the synthesis of pharmaceutical agents . Research indicates that related diazaspiro[3.3]heptane derivatives are of significant interest in drug discovery programs. For instance, similar structures have been incorporated into compounds investigated as SOS1 agonists, which are a target for modulating RAS-driven signaling pathways in oncology research . The synthesis of this compound and its derivatives, as described in the literature, often involves concise routes starting from readily available esters, demonstrating its accessibility for both library and large-scale synthesis . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptan-3-one

InChI

InChI=1S/C6H10N2O/c1-8-4-6(5(8)9)2-7-3-6/h7H,2-4H2,1H3

InChI Key

CEONBAVRISLWCO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1=O)CNC2

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is a prominent method for constructing the spirocyclic core. This approach typically involves the condensation of a carbonyl compound with an amine, followed by reduction to yield the spirocyclic amine. For 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one, the process can be outlined as follows:

  • Step 1: Condensation of an appropriate ketone or aldehyde with a diamine precursor to form an imine intermediate.
  • Step 2: Reduction of the imine (using agents such as sodium borohydride or hydrogenation catalysts) to yield the spirocyclic amine.

Cyclization of Azetidine Precursors

Azetidine intermediates serve as key building blocks. The synthesis involves:

Library Synthesis and Parallel Approaches

Modern synthetic approaches have enabled parallel and combinatorial synthesis for rapid generation of spirocyclic libraries:

Reduction of β-Lactams

Reduction of spirocyclic β-lactams to the corresponding amines is achieved using reagents such as lithium aluminum hydride in ether solvents, sometimes in the presence of aluminum chloride as a promoter. This step is particularly useful for converting the lactam into the spirocyclic amine, which can then be methylated at the 2-position.

Experimental Data and Analytical Characterization

The following table summarizes key experimental conditions and yields for representative steps in the synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one and analogues:

Step Reagents/Conditions Yield (%) Analytical Data
Azetidine ester synthesis Na, EtOH, 0-5°C; followed by K2CO3, toluene 32 1H NMR, GC-MS
Cyclization to spiro β-lactam NaH in THF, room temp, 2 h 85 1H NMR, 13C NMR, MS
Reduction to spiro amine LiAlH4/AlCl3 in Et2O, 40°C, 1 h 55 1H NMR, MS
Methylation at 2-position Reductive amination with methyl source 40–70 HPLC, NMR

Notes:

  • Purity and structural integrity are confirmed by NMR (1H, 13C), MS, and IR spectroscopy.
  • Yields vary depending on the substituents and specific conditions used.

Research Findings and Optimization

  • Solvent choice: Tetrahydrofuran and toluene are preferred for cyclization due to their ability to dissolve both organic and inorganic reagents and facilitate base-promoted ring closure.
  • Reduction step: The use of lithium aluminum hydride is effective but requires careful stoichiometric control to avoid over-reduction or side reactions.
  • Functionalization: The spirocyclic amine can be derivatized at either nitrogen, allowing for a variety of analogues to be synthesized for medicinal chemistry applications.

Summary Table of Preparation Methods

Methodology Key Features Typical Yield Analytical Monitoring
Reductive amination Direct, mild, scalable 40–70% HPLC, NMR, GC-MS
Cyclization of azetidine precursors Stepwise, allows for functional group variety 32–85% NMR, MS
β-Lactam reduction Converts lactam to amine, requires strict control 55% NMR, MS
Parallel synthesis Library generation, combinatorial approaches Variable HPLC, NMR

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C6H14Cl2N2C_6H_{14}Cl_2N_2 and features a spirocyclic structure that includes two nitrogen atoms. This unique configuration affects its reactivity and interaction with biological systems, making it a valuable building block in synthetic chemistry.

Chemistry

  • Building Block for Organic Synthesis : 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its spirocyclic nature allows for diverse substitution patterns, facilitating the creation of various derivatives.
  • Reagent in Chemical Reactions : The compound is utilized as a reagent in several chemical reactions, including cyclization processes that yield other valuable compounds.

Biology

  • Enzyme Mechanism Studies : Research indicates that this compound can interact with specific enzymes, allowing scientists to explore enzyme mechanisms and protein-ligand interactions. Its ability to bind effectively to enzymes makes it a candidate for studying enzymatic pathways.

Medicine

  • Antimicrobial Activity : Preliminary studies suggest that 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one exhibits antimicrobial properties against certain bacterial strains, indicating potential use in developing new antibiotics.
  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves modulation of signaling pathways associated with cell survival.

Industry

  • Material Development : The compound is explored for its applications in creating new materials and as a precursor for specialty chemicals. Its unique properties make it suitable for use in liquid crystal mixtures and other functional fine chemicals.

The biological activities of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one are summarized below:

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neurodegeneration

Case Study Example

A notable study published in a peer-reviewed journal investigated the anticancer effects of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values demonstrating potent activity against tested cell lines .

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to act as a bioisostere, mimicking the behavior of piperazine and other similar compounds. This interaction can enhance drug-likeness, reduce toxicity, and improve clinical success .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent and Core Modifications

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
2-Methyl-2,6-diazaspiro[3.3]heptan-1-one Spiro[3.3]heptane 2-CH3 C7H10N2O 138.17* N/A N/A
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one Spiro[3.3]heptane 2-C6H5 C11H12N2O 188.23 426.6 1.28
2,6-Diazaspiro[3.3]heptane hydrochloride Spiro[3.3]heptane None C5H9N2·HCl 148.60 N/A N/A
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride Spiro[3.4]octane 2-CH3 C8H14N2·2HCl 223.13 N/A N/A

Key Observations :

  • Substituent Effects : The phenyl-substituted analogue (CAS 960079-47-4) exhibits higher molecular weight and boiling point compared to the methyl derivative, likely due to increased van der Waals interactions from the aromatic ring .
  • Core Rigidity : Spiro[3.3]heptane systems (e.g., 2-methyl and 2-phenyl derivatives) offer greater conformational restriction than larger cores like spiro[3.4]octane, which may enhance binding specificity in drug-receptor interactions .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 1630082-57-3) improve aqueous solubility, facilitating biological testing, while oxalate salts (e.g., 1810070-20-2) are preferred for crystallography studies .

Commercial Availability and Practical Considerations

  • Cost and Purity : The dihydrochloride salt of 2-methyl-2,6-diazaspiro[3.3]heptane is priced at €473.00/g (1g scale), reflecting its high purity (>95%) and demand . In contrast, phenyl derivatives are less commonly stocked, requiring custom synthesis .
  • Stability : Spirocyclic β-lactams are sensitive to hydrolysis, necessitating anhydrous storage, while salt forms exhibit improved shelf life .

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